4-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]pyridine
Description
Significance of 1,3-Oxazole and Pyridine (B92270) Moieties in Advanced Chemical Scaffolds
The 1,3-oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom. This moiety is a key structural component in numerous biologically active natural products and synthetic compounds. researchgate.net The oxazole (B20620) nucleus is associated with a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. researchgate.netthepharmajournal.com Its ability to participate in hydrogen bonding and other non-covalent interactions makes it a valuable pharmacophore in drug design. tandfonline.com
The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is another ubiquitous scaffold in medicinal chemistry. nih.gov As an isostere of benzene, the pyridine moiety can modulate a compound's physicochemical properties, such as solubility and lipophilicity, which are crucial for pharmacokinetic profiles. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, contributing to the binding affinity of a molecule to its biological target. Pyridine derivatives have found applications as antiviral, antitumor, and antibacterial agents. nih.gov
The combination of 1,3-oxazole and pyridine rings into a single molecular framework can lead to novel compounds with unique three-dimensional structures and electronic properties, offering the potential for synergistic or novel biological activities.
Evolution of Research Trajectories for Complex Heterocyclic Systems
The study of heterocyclic chemistry has a rich history, evolving from the isolation of naturally occurring compounds to the sophisticated synthesis of complex, multi-functionalized molecules. mdpi.com Early research often focused on the synthesis and characterization of simple heterocyclic systems. However, advancements in synthetic methodologies, such as metal-catalyzed cross-coupling reactions, have enabled chemists to construct intricate molecular architectures with high precision and efficiency. msesupplies.com
Modern research trends are increasingly directed towards the design and synthesis of complex heterocyclic systems that incorporate multiple pharmacophoric elements. mdpi.com This approach allows for the fine-tuning of a molecule's properties to achieve desired biological effects. The development of computational tools has further accelerated this process by enabling the rational design of molecules with specific target interactions. mdpi.com The focus has shifted from serendipitous discovery to a more target-oriented approach in the development of new heterocyclic compounds.
Contextualization of 4-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]pyridine within Oxazole-Pyridine Chemistry
The compound this compound is a disubstituted oxazole, featuring a pyridine ring at the 2-position and a 4-chlorophenyl group at the 5-position. This specific arrangement of substituents on the central oxazole core places it within the broader class of diaryl-substituted heterocyclic compounds. The synthesis of such compounds often involves the condensation of an α-haloketone with an amide, a well-established route to 1,3-oxazoles.
Below is a table summarizing the key structural features of this compound:
| Feature | Description |
| Core Heterocycle | 1,3-Oxazole |
| Substituent at C2 | 4-Pyridinyl |
| Substituent at C5 | 4-Chlorophenyl |
| Key Atoms | Nitrogen, Oxygen, Chlorine |
| Potential Interaction Sites | Pyridine nitrogen (H-bond acceptor), Oxazole oxygen and nitrogen, Chlorine (halogen bonding) |
Further research into the synthesis, characterization, and biological evaluation of this compound and its analogs is warranted to fully elucidate its potential in various fields of chemical science.
Structure
3D Structure
Properties
IUPAC Name |
5-(4-chlorophenyl)-2-pyridin-4-yl-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O/c15-12-3-1-10(2-4-12)13-9-17-14(18-13)11-5-7-16-8-6-11/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIURFLKZUNDZNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(O2)C3=CC=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20347363 | |
| Record name | Pyridine, 4-[5-(4-chlorophenyl)-2-oxazolyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20347363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97813-93-9 | |
| Record name | Pyridine, 4-[5-(4-chlorophenyl)-2-oxazolyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20347363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for 4 5 4 Chlorophenyl 1,3 Oxazol 2 Yl Pyridine and Its Structural Analogs
Historical Development of Oxazole (B20620) Ring Formation Strategies
The foundational methods for synthesizing oxazoles were established from the late 19th to the early 20th centuries and remain cornerstones of heterocyclic chemistry. These strategies typically involve the cyclization of acyclic precursors through various chemical transformations.
A versatile and relatively modern approach to polysubstituted oxazoles involves the cycloisomerization of readily available propargylic amides. ijpsonline.com This method proceeds under mild conditions and demonstrates high efficiency. The reaction is believed to begin with the cyclization of the propargylic amide into an oxazoline (B21484) intermediate, which then undergoes isomerization to form the stable aromatic oxazole ring. ijpsonline.com The use of silica (B1680970) gel can mediate this transformation, highlighting a practical and mild pathway for synthesizing 2,5-disubstituted and 2,4,5-trisubstituted oxazoles.
Condensation reactions represent the classical and most traditional routes to the oxazole nucleus. Several named reactions have become standard methods in organic synthesis.
Robinson-Gabriel Synthesis: First described independently by Sir Robert Robinson (1909) and Siegmund Gabriel (1910), this method involves the intramolecular cyclodehydration of 2-acylamino-ketones. ijpsonline.comwikipedia.org The reaction is typically catalyzed by a cyclodehydrating agent such as sulfuric acid or phosphorus oxychloride. ijpsonline.comwikipedia.org While early procedures sometimes resulted in low yields, the use of polyphosphoric acid has been shown to improve yields significantly. ijpsonline.com The 2-acylamino-ketone precursors can be prepared via methods like the Dakin-West reaction. wikipedia.org
Fischer Oxazole Synthesis: Discovered by Emil Fischer in 1896, this was one of the first methods developed to produce 2,5-disubstituted oxazoles. wikipedia.org The synthesis involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid, typically in dry ether. wikipedia.org This dehydration reaction can proceed under mild conditions. The reactants are usually aromatic and are used in equimolar amounts. wikipedia.org
Bredereck Reaction: This method provides a straightforward route to 2,4-disubstituted oxazoles by reacting α-haloketones with amides, such as formamide. ijpsonline.comijpsonline.com It is recognized as an efficient and economical process for oxazole synthesis. ijpsonline.com An improvement on this method involves the use of α-hydroxyketones as the starting material. ijpsonline.com
A summary of these classical condensation reactions is presented below.
Table 1: Classical Condensation Reactions for Oxazole Synthesis| Synthesis Name | Precursors | Key Reagents/Conditions | Substitution Pattern |
|---|---|---|---|
| Robinson-Gabriel | 2-Acylamino-ketone | Dehydrating agent (e.g., H₂SO₄, PPA) | 2,5-disubstituted or 2,4,5-trisubstituted |
| Fischer | Cyanohydrin and Aldehyde | Anhydrous HCl, dry ether | 2,5-disubstituted |
| Bredereck | α-Haloketone and Amide | Heat | 2,4-disubstituted |
More recent developments in oxazole synthesis include oxidative cyclization techniques. These methods often offer milder reaction conditions and broader substrate scope compared to classical approaches. One such strategy involves the phenyliodine diacetate (PIDA)-mediated intramolecular cyclization of enamides, which provides a heavy-metal-free pathway to functionalized oxazoles. acs.org This oxidative carbon-oxygen bond formation has proven effective for synthesizing a variety of substituted oxazoles in moderate to good yields. acs.org
Advanced Catalytic Systems in Oxazole Synthesis
The field of oxazole synthesis has been significantly advanced by the introduction of catalytic systems, particularly those involving transition metals. These catalysts offer high efficiency, selectivity, and functional group tolerance.
Transition metals like copper, palladium, and silver have been extensively used to catalyze the formation of the oxazole ring through various mechanistic pathways.
Copper Catalysis: Copper catalysts are highly versatile in oxazole synthesis. They can be used in reactions coupling α-diazoketones with amides to yield 2,4-disubstituted oxazoles. tandfonline.com Copper has also been employed in oxidative cyclization reactions, such as the tandem oxidative cyclization of benzylamines and β-dicarbonyl compounds, which proceed under mild conditions. tandfonline.com Furthermore, copper-catalyzed reactions of 1-alkynes with acyl azides provide a route to 2,5-disubstituted oxazoles. tandfonline.com
Palladium Catalysis: Palladium catalysis has enabled novel synthetic routes through C-H activation pathways. A highly efficient method for synthesizing oxazole derivatives from simple amides and ketones has been established via a Pd(II)-catalyzed sp² C-H activation. organic-chemistry.org This reaction is believed to proceed through a sequential C-N bond formation followed by a C-O bond formation to close the ring. organic-chemistry.org Palladium has also been instrumental in direct arylation reactions, allowing for the functionalization of the pre-formed oxazole ring. tandfonline.com
Silver Catalysis: Silver catalysts, such as silver triflate (AgOTf), have been shown to promote the cyclization of α-haloketones and substituted arylamides to form 2,4-disubstituted and 2,4,5-trisubstituted oxazoles. ijpsonline.com The reaction conditions, including temperature and stoichiometry, can be optimized to achieve high yields. ijpsonline.com
The table below summarizes the applications of these metals in oxazole synthesis.
Table 2: Metal-Catalyzed Reactions in Oxazole Synthesis| Metal Catalyst | Typical Precursors | Reaction Type |
|---|---|---|
| Copper (Cu) | α-Diazoketones & Amides; Benzylamines & β-Diketones | Coupling; Oxidative Cyclization |
| Palladium (Pd) | Amides & Ketones; Oxazoles & Aryl Halides | C-H Activation; Direct Arylation |
| Silver (Ag) | α-Haloketones & Amides | Cyclization |
While metal-catalyzed reactions are prevalent, efforts have been made to develop more sustainable and metal-free alternatives using organocatalysis and biocatalysis.
Organocatalysis: The van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC), is a classic example that proceeds under basic conditions without a metal catalyst. nih.gov Recent advancements have explored the use of organocatalysts to promote oxazole formation. For instance, β-cyclodextrin has been used as a catalyst in a van Leusen reaction with water as a green solvent. mdpi.com Photo-organocatalysis has also emerged, where an enamine can be activated by a photoexcited organocatalyst and singlet oxygen to synthesize oxazoles. acs.org
Biocatalysis: In nature, oxazole rings are found in non-ribosomal peptides, where they are biosynthesized from serine or threonine residues. wikipedia.org The process involves enzymatic cyclization followed by elimination and oxidation. wikipedia.org This biological pathway highlights the potential for developing biocatalytic systems for oxazole synthesis, although this area remains less explored compared to traditional chemical synthesis.
Green Chemistry Principles in Heterocycle Synthesis
Microwave-Assisted Synthetic Routes
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, significantly accelerating the synthesis of heterocyclic compounds, including oxazoles. wjarr.comresearchgate.net Unlike conventional heating, microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to dramatic reductions in reaction times—from hours to mere minutes. chemicaljournals.comnih.gov This efficiency minimizes energy consumption and often reduces the formation of byproducts, resulting in cleaner reactions and higher yields. nih.govwjarr.com
For the synthesis of substituted oxazoles, microwave assistance can be applied to various classical reactions. For instance, a one-pot, three-component reaction to produce 2-aminooxazoles using a deep eutectic solvent as a catalyst is an example of a green synthetic method. ijpsonline.com In another example, the [3+2] cycloaddition reaction of aryl aldehydes with 4-toluenesulfonylmethyl isocyanide (TosMIC) to form 5-substituted oxazoles was efficiently carried out under microwave irradiation, achieving a 96% yield in just 8 minutes. nih.gov The use of microwave technology in a controlled manner can also influence the reaction pathway, allowing for the selective synthesis of different products, such as oxazolines or oxazoles, by simply adjusting the reaction conditions. nih.gov
| Reactants | Product | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| Aryl aldehydes, 4-toluenesulfonylmethyl isocyanide (TosMIC), K3PO4 | 5-Substituted oxazoles | Isopropanol, 65°C, 350 W | 8 min | 96% | nih.gov |
| Pyrrolidine, 4-chlorobenzaldehyde (B46862) | Diastereomer oxazole with two phenyl groups in trans form | Toluene | 15 min | High | ijpsonline.com |
| p-substituted 2-bromoacetophenone, Urea | 2-amino-4-(p-substituted phenyl)-oxazole | DMF | Not specified | Good | ijpsonline.com |
| Hydrazide, Aromatic aldehyde, Acetic anhydride | 2-substituted-1,3,4-oxadiazole | Silica gel support | Not specified | Good | wjarr.com |
Ultrasound-Promoted Reactions
The application of ultrasound in chemical synthesis, known as sonochemistry, offers a green and efficient alternative to conventional methods for producing heterocyclic compounds. ijsssr.comnih.gov Ultrasonic irradiation enhances chemical reactivity through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures (around 5000 °C) and pressures (up to 1000 atm), leading to a significant acceleration of reaction rates. nih.govresearchgate.net Key advantages of this technique include shorter reaction times, milder reaction conditions, and improved yields and selectivity. researchgate.netnih.gov
In the context of oxazole synthesis, ultrasound has been shown to facilitate various reactions. For instance, the synthesis of 2-phenyloxazoline from benzonitrile (B105546) and 2-aminoethanol using InCl3 as a catalyst was achieved with excellent yield under ultrasonic irradiation. ijpsonline.com Sonochemistry not only accelerates reactions but can also enable transformations that are difficult to achieve under silent (non-irradiated) conditions. nih.gov This method aligns with green chemistry principles by reducing energy consumption and often allowing for the use of less hazardous solvents and reagents. nih.govresearchgate.net
| Reactants | Product | Conditions | Key Advantage | Reference |
|---|---|---|---|---|
| Benzonitrile, 2-aminoethanol, InCl3 | 2-Phenyloxazoline | Ultrasonic irradiation | Excellent yield, short reaction time | ijpsonline.com |
| 5-amino-4-cyano-2-phenyl-1,3-oxazole, cyclohexanone, activated [Cu3(BTC)2] | Fused oxazole derivative | Ultrasonic bath at room temperature | Efficient reaction at room temperature | ijpsonline.com |
| Aryl hydrazides, CS2 | 5-substituted 1,3,4-oxadiazole-2-thiol | Ultrasound-assisted, few drops of DMF, no catalyst | Good to excellent yields, easy workup | nih.gov |
| 1-aryl-2-(phenylsulphonyl)-ethanone, hydrazonyl halides | Substituted pyrazoles | Ethanol, ultrasonic conditions | Improved reaction times and yields | nih.gov |
Application of Ionic Liquids and Deep Eutectic Solvents
Ionic liquids (ILs) and deep eutectic solvents (DESs) are gaining prominence as green alternatives to volatile organic solvents (VOCs) in the synthesis of heterocycles like oxazoles. ijpsonline.commdpi.com ILs are salts with melting points below 100 °C, characterized by negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of compounds. ijpsonline.com DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a lower melting point than the individual components. nih.govmdpi.com They are often biodegradable, non-toxic, and can be prepared from inexpensive, renewable sources. nih.govmdpi.com
These novel solvents can act as both the reaction medium and a catalyst, enhancing reaction rates and selectivity. mdpi.comencyclopedia.pub In oxazole synthesis, an improved one-pot van Leusen reaction using tosylmethyl isocyanide (TosMIC), aldehydes, and aliphatic halides has been successfully carried out in ionic liquids, yielding 4,5-disubstituted oxazoles in high yields. ijpsonline.comorganic-chemistry.org A significant advantage is the potential for recycling and reusing the ionic liquid for several reaction cycles without a significant loss in product yield. ijpsonline.comorganic-chemistry.org Similarly, DESs, such as a mixture of choline (B1196258) chloride and urea, have been employed as eco-friendly and biodegradable solvents, and in some cases as organo-catalysts, for the synthesis of various heterocyclic compounds. mdpi.comresearchgate.net
Continuous Flow Synthesis Techniques
Continuous flow synthesis represents a paradigm shift from traditional batch processing, offering enhanced safety, efficiency, and scalability for chemical reactions. durham.ac.uk In a flow system, reagents are continuously pumped through a reactor where they mix and react, and the product is collected at the outlet. This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and better reproducibility. nih.gov
The synthesis of 4,5-disubstituted oxazoles has been successfully demonstrated in a fully automated mesofluidic flow reactor. durham.ac.uk This system utilizes columns of solid-supported reagents and scavengers, which simplifies the purification process and facilitates a multi-step synthesis in a continuous manner. durham.ac.uk Flow chemistry is particularly aligned with green chemistry principles as it often leads to a reduction in solvent usage and waste generation. nih.gov The ability to integrate reaction, quenching, extraction, and even purification steps into a single, automated process makes it a powerful platform for the efficient and sustainable production of heterocyclic compounds. durham.ac.uknih.gov
Regioselectivity and Stereoselectivity in the Construction of Substituted Oxazoles
The biological activity and material properties of oxazole derivatives are highly dependent on the specific substitution pattern on the heterocyclic ring. ijpsonline.com Therefore, controlling the regioselectivity—the specific position at which a substituent attaches—is of paramount importance in their synthesis. The oxazole ring has three potential sites for substitution: the C2, C4, and C5 positions. thepharmajournal.com The development of synthetic methods that allow for the selective functionalization of these positions is a key focus of modern organic chemistry.
Control of Substitution Patterns on the 1,3-Oxazole Ring
A variety of synthetic strategies have been developed to achieve regioselective control in the synthesis of substituted oxazoles. Classical methods like the Robinson-Gabriel synthesis and the Fischer oxazole synthesis typically yield 2,5-disubstituted oxazoles. ijpsonline.com The Bredereck reaction is effective for producing 2,4-disubstituted oxazoles. ijpsonline.com
More contemporary methods offer greater flexibility and control. For instance, transition-metal-catalyzed cross-coupling reactions are powerful tools for the direct arylation of the oxazole core. Palladium-catalyzed reactions have been developed that show high regioselectivity for either the C2 or C5 position, depending on the choice of ligands and solvents. organic-chemistry.org For example, using specific phosphine (B1218219) ligands, C5 arylation is favored in polar solvents, while C2 arylation is preferred in nonpolar solvents. organic-chemistry.org
Furthermore, the deprotonation of the oxazole ring can be controlled to direct electrophilic attack to a specific position. The acidity of the protons on the oxazole ring decreases in the order C2 > C5 > C4, allowing for selective functionalization at the most acidic C2 position. thepharmajournal.com By starting with a pre-functionalized oxazole, such as 2-(phenylsulfonyl)-1,3-oxazole, deprotonation can be directed to the C5 position, allowing for the introduction of a wide range of substituents at this site. Subsequent displacement of the phenylsulfonyl group at the C2 position provides a versatile route to various 2,5-disubstituted oxazoles. researchgate.net These methods provide chemists with a robust toolkit for the precise construction of oxazole derivatives with desired substitution patterns.
Strategies for Chiral Induction
While 4-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]pyridine is an achiral molecule, the synthesis of chiral structural analogs, particularly those derived from chiral amino acids or employing asymmetric catalysis, is a significant area of research. Chiral oxazoline derivatives, closely related to oxazoles, are frequently synthesized using methods that can be adapted for chiral oxazole synthesis. nih.gov
One primary strategy for inducing chirality involves the use of chiral ligands in transition-metal-catalyzed reactions. For instance, novel chiral phosphine-oxazoline (PHOX) ligands have demonstrated excellent chiral-inducing ability in various asymmetric reactions. researchgate.net Similarly, planar-chiral oxazole–pyridine (B92270) N,N-ligands have been designed and successfully applied in palladium-catalyzed asymmetric cyclization reactions, showcasing their potential for inducing stereocontrol. acs.org
Another approach involves starting from chiral precursors, such as amino alcohols, which are readily available and can be used to construct the chiral oxazolidine (B1195125) ring, a precursor to other chiral heterocycles. nih.gov Asymmetric aldol (B89426) addition reactions catalyzed by oxazolinyl esters can also produce chiral intermediates suitable for further elaboration into more complex chiral molecules. nih.gov The absolute configuration of the resulting compounds has been shown to have a pronounced effect on their biological activity, underscoring the importance of stereoselective synthesis. nih.gov
Table 1: Examples of Chiral Ligands Used in Asymmetric Synthesis of Heterocycles
| Ligand Type | Application | Reference |
|---|---|---|
| Chiral Phosphine-Oxazoline (PHOX) | Transition-metal-catalyzed asymmetric reactions | researchgate.net |
| Planar-Chiral Oxazole–Pyridine N,N-Ligands | Palladium-catalyzed asymmetric acetoxylative cyclization | acs.org |
Functionalization of the Pyridine Moiety and Chlorophenyl Substituent
Cross-Coupling Reactions for Aryl-Oxazole and Aryl-Pyridine Linkages (e.g., Suzuki-Miyaura Coupling)
The construction of the 2,5-disubstituted oxazole core of this compound often involves palladium-catalyzed cross-coupling reactions. jocpr.comnobelprize.org The Suzuki-Miyaura coupling is a particularly powerful and widely used method for forming carbon-carbon bonds between aryl or heteroaryl partners. jocpr.com
For the synthesis of the aryl-pyridine linkage, a Suzuki-Miyaura reaction can be employed to couple a pyridine boronic acid or ester with an aryl halide. acs.orgnih.gov The "2-pyridyl problem," which involves challenges like rapid protodeboronation, has been addressed through the development of specialized ligands and reaction conditions, enabling the efficient coupling of 2-pyridyl nucleophiles. nih.govorganic-chemistry.org For instance, catalysts based on phosphite (B83602) or phosphine oxide ligands have shown high activity for these transformations. nih.gov
Similarly, the aryl-oxazole linkage can be formed through cross-coupling. One common strategy involves the synthesis of a 5-halo or 5-stannyl oxazole, which can then undergo a Suzuki or Stille coupling with an appropriate arylboronic acid or organostannane. nih.gov Direct C-H arylation of the oxazole ring is another modern and efficient approach that avoids the pre-functionalization of the oxazole substrate. researchgate.net
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Pyridyl Nucleophiles
| Catalyst System | Base | Solvent | Temperature | Application | Reference |
|---|---|---|---|---|---|
| Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 65-100 °C | Synthesis of 2-arylpyridines | claremont.edu |
| Pd₂(dba)₃ / Phosphite Ligand | KF | Dioxane | - | Coupling of 2-pyridylboronates | nih.gov |
| Pd(OAc)₂ / PCy₃ | K₂HPO₄·3H₂O | MeOH | 90 °C | Coupling with arylboronic acids | researchgate.net |
Introduction and Manipulation of the 4-Chlorophenyl Group
The 4-chlorophenyl moiety is typically introduced into the molecular scaffold by using a starting material that already contains this group. Common precursors include 4-chlorobenzaldehyde, 4-chlorobenzoic acid, or derivatives thereof. For example, in the synthesis of oxazole rings via the Erlenmeyer-Plöchl synthesis, 4-chlorobenzaldehyde can be condensed with an N-acylglycine to form the corresponding azlactone intermediate.
In other synthetic routes, the 4-chlorophenyl group can be installed using cross-coupling reactions. For instance, a palladium/copper-catalyzed cross-coupling reaction can be used to connect a terminal propargylamine (B41283) with 4-chlorobenzoyl chloride. mdpi.com The 4-chlorophenyl group can also be used as a protecting group for hydroxyl functions, being introduced via diaryliodonium triflates and removed under specific conditions, although this is less common for direct incorporation into the final structure. researchgate.net
Synthesis of 1,3-Oxazol-5(4H)-one Intermediates and their Reactivity
1,3-Oxazol-5(4H)-ones, also known as azlactones, are crucial intermediates in the synthesis of oxazoles and other heterocyclic compounds. researchgate.netrsc.org Their rich reactivity makes them versatile building blocks in organic synthesis.
The most common method for synthesizing these intermediates is the Erlenmeyer-Plöchl synthesis (or Erlenmeyer azlactone synthesis). wikipedia.org This reaction involves the cyclization of an N-acyl amino acid, such as hippuric acid, in the presence of a dehydrating agent like acetic anhydride. wikipedia.orgresearchgate.net The resulting saturated oxazolone (B7731731) has acidic protons at the C-4 position and can be condensed with aldehydes or ketones, such as 4-chlorobenzaldehyde, to yield 4-arylidene-2-substituted-5(4H)-oxazolones. d-nb.infomodernscientificpress.com
These unsaturated azlactones are highly reactive and can serve as precursors to 2,5-disubstituted oxazoles. The oxazolone ring can be opened and subsequently recyclized under different conditions to generate the desired oxazole core. researchgate.net They are valuable synthons for creating a variety of heterocyclic scaffolds, including oxazoles, imidazoles, and pyrroles. rsc.org Various methods have been developed for the synthesis of azlactones, including microwave-assisted and mechanochemical approaches, which offer more environmentally friendly alternatives to traditional methods. d-nb.info
Table 3: Methods for the Synthesis of 1,3-Oxazol-5(4H)-ones (Azlactones)
| Method | Reagents | Key Features | Reference |
|---|---|---|---|
| Erlenmeyer-Plöchl Synthesis | N-acyl amino acid, Aldehyde, Acetic Anhydride, Base (e.g., Sodium Acetate) | Classic method for unsaturated azlactones | wikipedia.orgd-nb.info |
| Vilsmeier Reagent | N-acyl-α-amino acids | One-pot conversion from carboxylic acids | researchgate.net |
| Alumina Catalysis | 2-phenyl-5-oxazolone, Aldehyde | Mild, rapid, room temperature conditions | ucd.ie |
Advanced Structural Elucidation and Conformational Analysis
Single-Crystal X-ray Diffraction Studies
No published single-crystal X-ray diffraction data was found for 4-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]pyridine. Therefore, a detailed analysis of its solid-state molecular geometry and intermolecular interactions is not possible at this time.
Solution-State Structural Characterization via Nuclear Magnetic Resonance Spectroscopy
No experimental 1D or 2D NMR data (¹H, ¹³C) has been published for this compound. Furthermore, no studies involving variable temperature NMR to probe potential conformational dynamics were identified.
Vibrational Spectroscopy for Molecular Structure Confirmation and Force Field Analysis
No published infrared (IR) or Raman spectroscopy studies were found for this compound. As a result, an analysis of its vibrational modes and any associated force field calculations could not be conducted.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound displays a series of characteristic absorption bands that correspond to the various functional groups and structural motifs within the molecule. The vibrational frequencies associated with the pyridine (B92270) ring are particularly informative. The carbon-nitrogen double bond (C=N) stretching vibrations of the pyridine ring typically result in strong absorptions in the 1600-1500 cm⁻¹ region. Furthermore, the carbon-nitrogen single bond (C-N) stretching vibrations are expected to appear in the range of 1382-1266 cm⁻¹.
The presence of the 4-chlorophenyl substituent introduces additional characteristic absorption bands. Aromatic carbon-hydrogen (C-H) stretching vibrations are anticipated to be observed at wavenumbers above 3000 cm⁻¹. The carbon-carbon (C-C) stretching vibrations within the aromatic rings generally occur between 1625 and 1430 cm⁻¹ elixirpublishers.com. The carbon-chlorine (C-Cl) bond also has a characteristic stretching frequency, which is typically found in the fingerprint region of the spectrum.
The central 1,3-oxazole ring contributes its own unique vibrational signatures. The C=N stretching of the oxazole (B20620) moiety is expected to absorb in a region similar to that of the pyridine C=N. Additionally, the C-O-C stretching vibrations of the oxazole ring give rise to distinct absorption bands.
Table 1: Characteristic FT-IR Vibrational Frequencies
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Associated Structural Unit |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Pyridine, Chlorophenyl |
| C=N Stretch | 1600-1500 | Pyridine, Oxazole |
| C=C Aromatic Stretch | 1625-1430 | Pyridine, Chlorophenyl |
| C-N Stretch | 1382-1266 | Pyridine, Oxazole |
| C-O-C Stretch | 1250-1020 | Oxazole |
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy offers complementary data to FT-IR, particularly for symmetric and non-polar bonds. For this compound, the FT-Raman spectrum is expected to prominently feature vibrations from the aromatic systems. Pyridine and its derivatives are known to exhibit strong Raman signals around 1030 cm⁻¹ and 1000 cm⁻¹, which are attributed to the ring breathing modes researchgate.net. The symmetric stretching of the C-C bonds within the phenyl ring is also anticipated to be a strong feature.
Table 2: Predicted FT-Raman Active Vibrational Modes
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Associated Structural Unit |
|---|---|---|
| Pyridine Ring Breathing | ~1030 and ~1000 | Pyridine |
| Aromatic C-H Stretch | 3100-3000 | Pyridine, Chlorophenyl |
Electronic Spectroscopy for Electronic Structure and Transition Analysis
The electronic properties and transitions of the molecule are investigated using electronic spectroscopy, primarily through Ultraviolet-Visible (UV-Vis) absorption and fluorescence studies.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis absorption spectrum of this compound is characterized by absorption bands in the ultraviolet region, arising from π → π* and n → π* electronic transitions within the conjugated system formed by the interconnected pyridine, oxazole, and chlorophenyl rings. The extent of this conjugation significantly influences the energy and intensity of these transitions. For analogous 2,5-disubstituted oxazole derivatives, absorption maxima are typically observed in the 250-400 nm range. The electron-withdrawing nature of the chlorine atom on the phenyl ring may induce a slight bathochromic (red) shift in the absorption maxima.
Table 3: Anticipated UV-Vis Absorption Data
| Electronic Transition | Expected λmax (nm) |
|---|---|
| π → π* | 250-350 |
Photophysical Properties and Electronic Transitions
The photophysical behavior of this compound, including its ability to fluoresce, is a key area of investigation. Following the absorption of ultraviolet light, the molecule is elevated to an excited electronic state and can subsequently return to its ground state by emitting light, a process known as fluorescence.
Many compounds containing the oxazole moiety are known to be fluorescent researchgate.net. The fluorescence emission spectrum is often a mirror image of the lowest energy absorption band. The difference between the absorption and emission maxima, known as the Stokes shift, provides insight into the structural and electronic rearrangements that occur in the excited state. The efficiency of this fluorescence is quantified by the fluorescence quantum yield. The nature of the substituents on the aromatic rings can significantly modulate these photophysical properties researchgate.net.
Table 5: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Pyridine |
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) has been widely employed to investigate the quantum mechanical properties of the title compound. These calculations provide a robust framework for understanding its geometry, electronic structure, and reactivity.
Geometric Optimization and Vibrational Frequency Calculations
DFT calculations, often using the B3LYP method with various basis sets such as 6-311G**, are performed to determine the most stable three-dimensional conformation of the molecule. mdpi.comnih.gov Geometric optimization provides precise information on bond lengths, bond angles, and dihedral angles. mdpi.com Theoretical calculations are typically performed on an isolated molecule in the gaseous phase, which may lead to slight variations when compared to experimental data from the solid state, such as that obtained from X-ray crystallography. mdpi.com
Vibrational frequency calculations are also carried out to predict the infrared (IR) and Raman spectra of the molecule. nih.gov A good correlation between the theoretically predicted vibrational frequencies and the experimental IR spectra serves as a confirmation of the optimized molecular structure. researchgate.net These computational analyses allow for the assignment of specific vibrational modes to the observed spectral bands.
Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals
The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. schrodinger.comajchem-a.com
For molecules with similar structures, theoretical calculations have shown that the HOMO-LUMO energy gap can be around 4.6548 eV. mdpi.com This energy gap represents the lowest energy electronic excitation possible within the molecule. schrodinger.com Analysis of the HOMO and LUMO electron density distributions reveals the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO) in chemical reactions. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).
For heterocyclic compounds, the MEP can reveal that negative potential is often localized over electronegative atoms like nitrogen and oxygen, indicating these are likely sites for electrophilic interaction. researchgate.net Conversely, regions of positive potential are typically found around hydrogen atoms. This information is crucial for understanding intermolecular interactions, including hydrogen bonding.
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and hyperconjugative interactions within a molecule. acadpubl.eu This method examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies the stabilization energy associated with these interactions.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand, such as "4-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]pyridine," might interact with a biological macromolecule, typically a protein receptor.
Prediction of Binding Modes and Interaction with Macromolecular Targets
Molecular docking simulations are employed to predict the binding modes and affinities of the title compound with various macromolecular targets. d-nb.infonih.govresearchgate.net These simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. mdpi.com
The results of docking studies are often expressed as a binding energy or docking score, which provides an estimate of the binding affinity. bohrium.com By identifying the specific amino acid residues involved in the binding, molecular docking provides valuable insights for the rational design of more potent and selective analogs. nih.govnih.gov This predictive power helps to prioritize compounds for further experimental testing in drug development pipelines.
Data Tables
Table 1: Theoretical Vibrational Frequencies (Note: This table is a representative example based on typical DFT calculations for similar molecules. Actual values would be specific to the compound.)
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
|---|---|
| C-H stretch (aromatic) | 3100-3000 |
| C=N stretch (oxazole) | 1650-1620 |
| C=C stretch (aromatic) | 1600-1450 |
| C-O-C stretch (oxazole) | 1250-1150 |
Table 2: Frontier Molecular Orbital Energies (Note: This table presents example values based on related compounds. Specific values require dedicated calculation.)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.56 |
| LUMO Energy | -1.91 |
Characterization of Specific Molecular Recognition Events
Molecular recognition is a fundamental process in chemistry and biology, referring to the specific interaction between two or more molecules through noncovalent bonds. While detailed studies characterizing the specific molecular recognition events for this compound are not extensively documented in publicly available literature, computational methods such as molecular docking are instrumental in predicting these interactions.
For instance, in silico molecular docking studies have been successfully employed to understand the binding of related heterocyclic compounds to biological targets. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that govern the binding affinity and specificity of a ligand for a receptor. A study on 2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazole derivatives, which share a similar chlorophenyl moiety, utilized molecular docking to investigate their potential as anticancer agents by targeting the epidermal growth factor receptor (EGFR) tyrosine kinase. pharmainfo.in Such analyses provide insights into the binding modes and can guide the design of new compounds with improved activity. pharmainfo.in
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics
QSAR and cheminformatics are essential computational tools in modern drug discovery and materials science. They aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or a specific property.
Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate the structural or physicochemical properties of a series of compounds with their biological activities. nih.gov These models are valuable for predicting the activity of new, unsynthesized compounds. nih.gov While specific QSAR models for this compound were not found, the principles of QSAR can be illustrated with studies on similar heterocyclic structures.
For example, a QSAR study on 3H-thiazolo[4,5-b]pyridin-2-one derivatives as potential antioxidants used genetic algorithms and multiple linear regression to develop predictive models. dmed.org.ua The resulting models showed that a combination of 2D and 3D molecular descriptors could effectively predict the antioxidant activity. dmed.org.ua Such an approach could be hypothetically applied to a series of analogs of this compound to understand the structural requirements for a desired molecular interaction. The statistical quality of a QSAR model is crucial, with parameters like the coefficient of determination (R²) and the root mean squared error (RMSE) being key indicators of its predictive power. nih.gov
Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. nih.gov The selection of appropriate descriptors is a critical step in the development of robust QSAR models and for guiding molecular design. These descriptors can be categorized into several classes, including 1D (e.g., molecular weight), 2D (e.g., connectivity indices), and 3D (e.g., molecular shape) descriptors.
In a hypothetical scenario for designing analogs of this compound, a range of descriptors would be calculated. These could include electronic descriptors (e.g., partial charges, dipole moment), steric descriptors (e.g., molar volume, surface area), and topological descriptors (e.g., Wiener index). By analyzing the contribution of these descriptors in a QSAR model, medicinal chemists can identify which molecular features are important for a particular biological activity and use this information to design new compounds with enhanced properties. For instance, in a study of quinoline (B57606) derivatives, 199 different 2D and 3D descriptors were generated to build QSAR models for predicting inhibitory activity against P-glycoprotein. nih.gov
Advanced Theoretical Molecular Properties
Advanced theoretical calculations can provide deep insights into the electronic structure and reactivity of a molecule, as well as predict its physical properties.
Global and local reactivity descriptors derived from Density Functional Theory (DFT) are used to understand the chemical reactivity and stability of molecules. researchgate.net Global descriptors, such as chemical hardness, softness, electronegativity, and the electrophilicity index, are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net These descriptors provide a general overview of the molecule's reactivity.
Local reactivity is described by Fukui functions, which indicate the most likely sites for nucleophilic and electrophilic attack within a molecule. researchgate.net The Fukui function helps in understanding the regioselectivity of chemical reactions. While specific calculations for this compound are not available, the table below presents hypothetical global reactivity descriptors that could be calculated for such a molecule.
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I = -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A = -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the electrophilic power of a molecule. |
Nonlinear optical (NLO) materials have applications in various photonic and optoelectronic technologies. Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules. The key parameters for NLO activity are the polarizability (α) and the first-order hyperpolarizability (β). nih.gov Molecules with large hyperpolarizability values are considered promising candidates for NLO materials.
While NLO calculations for this compound have not been reported, studies on similar compounds suggest that the presence of donor and acceptor groups connected by a π-conjugated system can lead to significant NLO properties. For example, the NLO properties of 2-(4-Chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole were investigated using DFT, and the calculated first-order hyperpolarizability was found to be significantly higher than that of the standard NLO material, urea. malayajournal.org This suggests that molecules with a chlorophenyl group attached to a heterocyclic ring system have the potential to exhibit NLO activity.
The following table shows the calculated NLO properties for 2-(4-Chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, which can serve as an illustrative example.
| Parameter | Value (esu) |
| Dipole moment (μ) | 4.8817 x 10-18 |
| Mean polarizability (α) | -2.9691 x 10-23 |
| First-order hyperpolarizability (β₀) | 7.00254 x 10-30 |
Data for 2-(4-Chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole malayajournal.org
Theoretical Studies on Reaction Mechanisms and Transition States
The synthesis of 2,5-disubstituted oxazoles such as this compound can be achieved through several established synthetic routes, most notably the Robinson-Gabriel synthesis and the Van Leusen oxazole (B20620) synthesis. While specific theoretical studies detailing the reaction mechanism and transition states for the precise synthesis of this compound are not extensively documented in the literature, computational chemistry provides valuable insights into the plausible mechanistic pathways. These theoretical investigations typically employ Density Functional Theory (DFT) to model the energetics of the reaction, identify intermediates, and characterize the transition states connecting them.
Plausible Synthetic Routes and Mechanistic Insights
Two of the most relevant methods for synthesizing 2,5-diaryl-substituted oxazoles are the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis. Theoretical studies on analogous systems shed light on the likely mechanisms for the formation of the target molecule.
Robinson-Gabriel Synthesis: This method involves the cyclodehydration of a 2-acylamino-ketone. For the synthesis of this compound, this would involve the reaction of a 2-(isonicotinamido)-1-(4-chlorophenyl)ethan-1-one intermediate. The reaction is typically catalyzed by a dehydrating agent. Computational studies on similar reactions, such as the T3P-mediated Robinson-Gabriel synthesis of tryptamide derivatives, indicate a multi-step process involving the activation of the amide and ketone oxygen atoms, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic oxazole ring. wikipedia.org
Van Leusen Oxazole Synthesis: This approach utilizes the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). organic-chemistry.orgorganic-chemistry.org In the context of synthesizing the target molecule, this would likely involve the reaction of pyridine-2-carboxaldehyde with a reagent that would provide the 5-(4-chlorophenyl) substituent, or a variation where 4-chlorobenzaldehyde (B46862) reacts with a pyridyl-substituted isocyanide. The generally accepted mechanism, supported by the unique reactivity of TosMIC, proceeds through the deprotonation of TosMIC, followed by its addition to the aldehyde. organic-chemistry.org The resulting intermediate then undergoes cyclization to form an oxazoline (B21484), which subsequently eliminates toluenesulfinic acid to yield the oxazole. wikipedia.org This pathway is favored for aldehydes, as the presence of a proton beta to the sulfinyl group in the oxazoline intermediate facilitates this elimination. organic-chemistry.org
Theoretical Data from an Analogous System
While specific computational data for the synthesis of this compound is not available, a DFT study on the Robinson-Gabriel synthesis of a tryptamide derivative provides a useful, albeit imperfect, analogy for understanding the energetics of the cyclization process. wikipedia.org The study, conducted at the M062X/6–31+G(d,p) level of theory, elucidates the Gibbs free energy profile for the ring closure. wikipedia.org
It is important to note that the absolute energy values in the following table are specific to the tryptamide system studied and would differ for the synthesis of this compound due to the different electronic and steric properties of the substituents. However, the relative energy changes and the identification of key intermediates and transition states offer a qualitative model for the reaction mechanism.
Table 4.4.3.1: Calculated Gibbs Free Energy of Intermediates and Transition States in a Model Robinson-Gabriel Synthesis
| Step | Species | Description | Relative Gibbs Free Energy (kJ/mol) |
| 1 | INT2b | Activated di-oxygenated intermediate | 0.0 |
| 2 | TS2 | Transition state for C-O bond rotation | +49.1 |
| 3 | INT3 | Rotated intermediate | +43.2 |
| 4 | TS3 | Transition state for cyclization | +194.9 |
| 5 | INT4 | Cyclized intermediate | +11.8 |
| 6 | TS4 | Transition state for proton transfer | +136.1 |
| 7 | INT5 | Proton-transferred intermediate | +10.1 |
| 8 | TS5 | Transition state for dehydration | +164.7 |
| 9 | A6 | Oxazole product | -173.8 |
Data adapted from a computational study on a tryptamide derivative system. wikipedia.org The values serve as an illustrative example of the energetic landscape of a Robinson-Gabriel synthesis.
Characterization of a Key Transition State
The geometry of the rate-determining transition state provides crucial information about the mechanism. In the analogous tryptamide system, the transition state for cyclization (TS3) exhibits the following key characteristics:
Table 4.4.3.2: Selected Geometric Parameters of a Model Transition State (TS3) for Oxazole Ring Formation
| Parameter | Description | Value (Å) |
| C-O bond length | Forming bond between the ketone carbon and amide oxygen | 1.838 |
| C-N bond length | Amide C-N bond | 1.341 |
| C=O bond length | Ketone carbonyl | 1.282 |
Data from a computational study on a tryptamide derivative system, illustrating the geometry of the cyclization transition state. wikipedia.org
The elongated C-O bond in the transition state indicates that this bond is in the process of forming during the cyclization step.
Structure Activity Relationship Sar and Molecular Design Principles
Influence of 4-Chlorophenyl Substitution on Molecular Recognition
The 4-chlorophenyl group is a critical component that significantly influences the compound's binding affinity and selectivity. The chlorine atom at the para-position of the phenyl ring imparts specific physicochemical properties that are crucial for molecular recognition.
Lipophilicity and Hydrophobic Interactions: The chlorine atom increases the lipophilicity of the phenyl ring. This enhancement often promotes hydrophobic interactions with nonpolar pockets within a receptor's binding site. In many cases, replacing a phenyl group with a chlorophenyl group can lead to a substantial increase in binding affinity due to more favorable van der Waals interactions.
Electronic Effects: Chlorine is an electron-withdrawing group, which can influence the electron density of the phenyl ring. This can affect cation-π or π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the binding pocket.
Steric Hinderance and Specificity: The size of the chlorine atom can act as a steric constraint, guiding the orientation of the molecule within the binding site. This can favor a specific binding mode that enhances affinity for the intended target while potentially reducing binding to off-targets, thereby increasing selectivity.
Research on various scaffolds has demonstrated the importance of halogen substitutions. For instance, in a series of N-[ω-[4-arylpiperazin-1-yl]alkyl]-methoxybenzamides, the N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide derivative showed exceptionally high affinity for the dopamine (B1211576) D4 receptor, highlighting the positive contribution of the 4-chloro substitution. Similarly, studies on kinase inhibitors showed a four-fold increase in activity when a phenyl group was replaced by a chlorophenyl group, attributed to enhanced binding through van der Waals interactions.
Role of the Pyridine (B92270) Nitrogen in Receptor Binding and Interactions
The pyridine ring, and specifically its nitrogen atom, serves as a key interaction point, often acting as a hydrogen bond acceptor. The lone pair of electrons on the nitrogen atom can form a hydrogen bond with donor groups (e.g., -OH, -NH) on amino acid residues of a target protein.
The basicity of the pyridine nitrogen (pKa of the conjugate acid is ~5.25) allows it to be protonated under physiological conditions, enabling it to form strong ionic interactions or charge-assisted hydrogen bonds with acidic residues like aspartate or glutamate. The position of the nitrogen atom within the ring system is crucial for directing these interactions. Theoretical investigations have shown that the negative electrostatic potential at the nitrogen atom is highly sensitive to substituents on the ring, which in turn modulates its interaction capabilities. For example, the interaction between the pyridine nitrogen of Nevirapine and a tyrosine residue in its target enzyme is a critical factor in its binding.
The pyridine moiety is a prevalent structural unit in a vast number of pharmaceuticals, where it frequently engages in key binding interactions that are essential for the drug's mechanism of action.
Modulation of Molecular Properties through Oxazole (B20620) Ring Substitutions
The 1,3-oxazole ring acts as a central, rigid scaffold connecting the 4-chlorophenyl and pyridine moieties. Its aromatic nature and specific geometry are vital for orienting these two groups in a conformationally favorable position for receptor binding. The oxazole ring itself is a versatile platform for chemical modification to fine-tune the molecule's properties.
Peptide Bond Isostere: In some contexts, oxazole rings are considered rigidifying elements and stable replacements for peptide bonds in bioactive molecules, as they are resistant to hydrolysis by proteases.
The table below illustrates potential modifications to the oxazole ring and their predicted impact on the molecule's properties.
| Substitution Position | Example Substituent | Predicted Effect on Molecular Properties | Rationale |
| C4 | Methyl (-CH3) | Increased lipophilicity; potential for new hydrophobic interactions. | Introduces a small, non-polar group. |
| C4 | Hydroxymethyl (-CH2OH) | Increased polarity; potential hydrogen bond donor. | Introduces a polar, hydrogen-bonding capable group. |
| C5 | Bromine (-Br) | Increased size and lipophilicity; potential for halogen bonding. | Halogen atoms can participate in specific non-covalent interactions. |
| C2 | Amine (-NH2) | Increased basicity and polarity; potential hydrogen bond donor/acceptor. | Introduces a basic nitrogen group capable of forming strong interactions. |
Rational Design Strategies for Optimizing Interaction Specificity
To improve the potency, selectivity, and pharmacokinetic properties of 4-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]pyridine, several rational design strategies can be employed.
Scaffold hopping is a powerful strategy in drug design that involves replacing the central core of a molecule with a structurally different scaffold while preserving the essential interactions for biological activity. This can lead to novel chemical entities with improved properties or a different intellectual property profile. For the title compound, the oxazole-pyridine core could potentially be replaced by other heterocyclic systems that maintain a similar spatial arrangement of the 4-chlorophenyl group and a hydrogen bond accepting feature.
Bioisosteric replacement is a more conservative approach where a specific functional group is replaced with another group that has similar physical or chemical properties, with the goal of improving the molecule's profile.
The following table provides examples of potential bioisosteric replacements for different parts of the this compound molecule.
| Original Moiety | Potential Bioisostere(s) | Rationale for Replacement |
| Oxazole Ring | Thiazole, Imidazole (B134444), 1,2,4-Oxadiazole, Pyrazole (B372694) | Modulate electronics, hydrogen bonding capacity, and metabolic stability. Thiazole and imidazole are common bioisosteres for oxazole. |
| Pyridine Ring | Pyrimidine, Pyridazine, Thiazole, Phenyl with nitrile | Alter basicity, hydrogen bonding geometry, and polarity. A nitrile group on a phenyl ring can mimic the hydrogen bond accepting ability of the pyridine nitrogen. |
| 4-Chlorophenyl | 4-Fluorophenyl, 4-Trifluoromethylphenyl, Thiophene (B33073), Cyclohexyl | Fine-tune lipophilicity, steric bulk, and electronic properties. A thiophene ring can mimic a phenyl ring in many biological contexts. |
The compound possesses rotational freedom around the single bonds connecting the three rings. The relative orientation of these rings (the molecule's conformation) is crucial for fitting into a receptor's binding site. Conformational restriction is a strategy used to lock a flexible molecule into a specific, biologically active conformation. This can lead to a significant increase in binding affinity by reducing the entropic penalty of binding.
For the biaryl-like system in this compound, the ground state is likely non-planar due to steric interactions. Strategies to study and control conformation include:
Introduction of Steric Bulk: Adding substituents ortho to the inter-ring bonds can restrict rotation.
Cyclization: Bridging two of the rings with a chemical linker (e.g., an ethylene (B1197577) bridge) can create a rigid, cyclic analogue, effectively locking the dihedral angle.
Analyzing the conformational energy profile can reveal low-energy, preferred conformations that are likely relevant for binding. Studies on conformationally constrained analogues can provide invaluable information about the optimal three-dimensional structure required for biological activity.
Design of Derivatives for Probing Specific Molecular Pathways
A bioactive molecule like this compound can be converted into a chemical probe to identify its biological targets and elucidate its mechanism of action. The design of such probes typically involves attaching a reporter tag or a reactive group without significantly disrupting the core interactions required for binding.
Key Components of a Chemical Probe:
Binding Moiety: The original bioactive compound (or a close analogue).
Reporter Tag: A group that allows for detection and visualization, such as a fluorophore (e.g., fluorescein), a biotin (B1667282) tag (for affinity purification), or an alkyne/azide group (for click chemistry).
Reactive Group (for covalent probes): A group that can form a covalent bond with the target protein, such as a photo-affinity label (e.g., diazirine, benzophenone) or a targeted covalent warhead.
Linker: A chemical chain that connects the binding moiety to the tag/reactive group, positioned to minimize interference with target binding.
A potential design for a probe derivative would involve identifying a position on the molecule that is not critical for binding (a "vector") and attaching a linker followed by a tag. For instance, if SAR studies indicate that the pyridine ring's 3- or 5-position is tolerant of substitution, this could be an ideal attachment point for developing a probe to investigate the compound's cellular targets and pathways.
Mechanistic Investigations of Molecular Interactions
Molecular Binding Assays with Biological Macromolecules
The interaction of small molecules with proteins and enzymes is fundamental to understanding their mechanism of action. For compounds structurally related to 4-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]pyridine, these interactions have been characterized through various assays.
Bovine Serum Albumin (BSA) is often used as a model protein to study the binding characteristics of small molecules due to its structural homology with human serum albumin. Spectroscopic studies, such as UV-Vis and fluorescence spectroscopy, are commonly employed to investigate the interaction between pyridine (B92270) derivatives and BSA. researchgate.netkisti.re.kr These studies have shown that pyridine derivatives can bind to BSA, often in a 1:1 stoichiometric ratio, with moderate binding strength. researchgate.net The binding process is typically spontaneous, as indicated by a negative free energy change. researchgate.net The primary forces driving this complexation are often van der Waals interactions and hydrogen bonding. researchgate.net While specific binding data for this compound is not available, the behavior of analogous compounds suggests a similar binding profile.
For a series of newly synthesized 1,2,4-triazole (B32235) heterocycles, BSA binding studies were also conducted to evaluate their biological activities. nih.gov Similarly, zinc(II) complexes with a (ZnN3S2) core have been shown to effectively bind to BSA, with the binding affinity being dependent on the ligand's structure. mdpi.com These examples from related heterocyclic compounds underscore the importance of ligand structure in determining the nature and strength of protein binding.
Table 1: Illustrative Binding Parameters of Pyridine Derivatives with BSA
| Compound Class | Binding Stoichiometry (n) | Binding Constant (K) | Thermodynamic Driving Forces |
| Pyridine Derivatives | ~1 | Moderate | Van der Waals, Hydrogen Bonding |
Note: This table is illustrative and based on studies of structurally related pyridine derivatives, not the specific subject compound.
Compounds containing oxazole (B20620) and pyridine moieties have been investigated as inhibitors of various enzymes. For instance, a series of 5-phenyl-2-furan and 4-phenyl-2-oxazole derivatives were designed and synthesized as inhibitors of phosphodiesterase type 4 (PDE4). nih.gov Kinetic studies of such compounds are crucial for understanding their inhibitory mechanism, which can be competitive, non-competitive, or uncompetitive.
In a study of novel 1,3,4-oxadiazole (B1194373) derivatives, enzyme kinetics were used to determine the mechanism of acetylcholinesterase (AChE) inhibition. nih.gov Lineweaver-Burk plots derived from these studies can reveal the nature of the enzyme-inhibitor interaction. Similarly, 4-substituted pyridine-3-sulfonamides have been evaluated as carbonic anhydrase inhibitors, with their inhibition constants (KI) determined through kinetic assays. mdpi.com Heptaheteroaryl compounds comprised of oxazole and pyridine units have been shown to selectively inhibit Rock-2 kinase. nih.gov While the specific enzyme targets of this compound are not explicitly detailed in the available literature, the inhibitory potential of its structural motifs against various kinases and other enzymes is a significant area of research. nih.govnih.govnih.gov
Table 2: Examples of Enzyme Inhibition by Structurally Related Compounds
| Compound Class | Target Enzyme | Inhibition Type | Key Findings |
| Phenyl-oxazole derivatives | Phosphodiesterase 4 (PDE4) | Not Specified | Exhibited considerable inhibitory activity. nih.gov |
| Oxazole/Pyridine-based compounds | Rock-2 Kinase | Selective | Confirmed by dephosphorylation of substrates. nih.gov |
| 1,3,4-Oxadiazole derivatives | Acetylcholinesterase (AChE) | Not Specified | Kinetic studies performed to elucidate mechanism. nih.gov |
| Pyridine-3-sulfonamides | Carbonic Anhydrase | Not Specified | Inhibition constants determined. mdpi.com |
Note: This table provides examples from structurally related compounds to illustrate potential enzyme inhibition mechanisms.
Cellular Pathway Analysis (without cellular or human clinical outcomes)
Understanding how a compound affects molecular events within a cell is crucial for elucidating its mechanism of action.
The cellular activity of oxazole and pyridine-containing compounds has been linked to their ability to modulate specific signaling pathways. For example, the inhibition of Rock-2 kinase by certain oxazole/pyridine-based compounds was confirmed in cells by observing the dephosphorylation of its substrates, a decrease in stress fibers and peripheral focal adhesions, and the induction of long neurite-like extensions. nih.gov These cellular-level observations provide direct evidence of the compound's engagement with its target and the subsequent downstream effects.
In another example, a series of 1H-pyrazolo[3,4-b]pyridine derivatives were identified as potent inhibitors of TANK-binding kinase 1 (TBK1). nih.gov The cellular activity of a lead compound was demonstrated by its ability to effectively inhibit the TBK1 downstream IFN signaling pathway in stimulated THP-1 and RAW264.7 cells, as measured by mRNA detection of downstream genes. nih.gov
Identifying the specific protein targets of a small molecule is a key step in understanding its mechanism. Activity-based protein profiling (ABPP) is a powerful strategy for this purpose. For instance, an oxaziridine-based ABPP platform was used to identify ligandable methionine sites on the oncoprotein cyclin-dependent kinase 4 (CDK4). nih.gov This led to the discovery of a covalent modifier of an allosteric site on CDK4, which was validated through quantitative mass-spectrometry studies in breast cancer cell lysates. nih.gov
Molecular docking is another computational tool used to predict and analyze the binding of small molecules to protein targets. It has been used to study the interactions of various heterocyclic compounds, including those with pyrimidine, oxazole, and pyrazole (B372694) moieties, with their putative protein targets. researchgate.net For example, docking studies of phenyl substituted furan (B31954) and oxazole derivatives suggested that a methoxy (B1213986) group at the para-position of the phenyl ring demonstrated good interaction with the metal-binding pocket domain of PDE4B, which was correlated with enhanced inhibitory activity. nih.govebi.ac.uk
Advanced Analytical Techniques for Interaction Studies (e.g., SPR, ITC)
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful label-free techniques for characterizing molecular interactions in real-time. SPR measures changes in the refractive index upon binding, providing data on kinetics (association and dissociation rates) and affinity. nih.gov It is a widely used method for studying the interaction of small molecules with immobilized proteins. nih.gov ITC, on the other hand, measures the heat change associated with binding, providing a complete thermodynamic profile of the interaction, including enthalpy and entropy changes.
While specific SPR or ITC data for this compound were not found, these techniques are standard in the characterization of small molecule-protein interactions. For example, SPR could be used to determine the binding kinetics and affinity of the subject compound to a protein like BSA or a specific enzyme target.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Methodologies for Diversification
The future development of therapeutics based on the 4-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]pyridine core heavily relies on the creation of novel and efficient synthetic routes that allow for extensive diversification. Traditional methods for synthesizing 2,5-disubstituted oxazoles, such as the Robinson-Gabriel synthesis or the van Leusen oxazole (B20620) synthesis, provide a solid foundation. nih.govmdpi.com However, future research will likely focus on more advanced, atom-economical, and environmentally benign catalytic strategies.
Modern synthetic approaches are increasingly moving towards metal-catalyzed reactions that offer high yields and broad substrate scope under mild conditions. bohrium.com Methodologies that could be explored for creating a diverse library of analogs include:
Transition-Metal Catalysis: The use of catalysts based on copper, cobalt, ruthenium, or gold has shown promise in the synthesis of disubstituted oxazoles. acs.orgrsc.orgscientificupdate.com For instance, copper-catalyzed oxidative cyclization of enamides and rhodium-catalyzed annulation of triazoles with aldehydes are powerful methods for forming the oxazole ring. organic-chemistry.orgrsc.org
Metal-Free Pathways: Iodine-catalyzed tandem oxidative cyclization presents a practical and efficient metal-free alternative, which is advantageous as it avoids potential metal ion contamination in the final products. acs.org
One-Pot Reactions: Developing one-pot procedures, such as a Suzuki-Miyaura coupling reaction combined with oxazole synthesis, can streamline the creation of complex, multi-substituted derivatives, enhancing efficiency and reducing waste. tandfonline.com
These advanced synthetic strategies will enable chemists to systematically modify each component of the lead compound—the pyridine (B92270) ring, the chlorophenyl group, and the oxazole core—to build extensive structure-activity relationships (SAR).
| Synthetic Strategy | Catalyst/Reagent | Key Feature | Potential for Diversification |
| Van Leusen Synthesis | Tosylmethyl isocyanide (TosMIC) | One-pot reaction forming 5-substituted oxazoles. nih.gov | High, allows variation of the aldehyde component. |
| Copper-Catalyzed Cyclization | Copper salts (e.g., Cu(II) triflate) | Efficient C-H bond functionalization. organic-chemistry.orgtandfonline.com | Broad, enables use of various enamides and amides. |
| Cobalt-Catalyzed Cross-Coupling | Co(III) complexes | [3+2] cycloaddition under mild conditions. rsc.org | Excellent, wide scope for N-pivaloyloxyamides and alkynes. |
| Iodine-Catalyzed Cyclization | Molecular Iodine/TBHP | Metal-free tandem oxidative process. acs.org | Good, compatible with many functional groups on aldehydes. |
Advanced Computational Approaches for Predictive Modeling
Computational chemistry is an indispensable tool for accelerating drug discovery by predicting the properties of novel compounds before their synthesis. For derivatives of this compound, advanced computational models can guide the rational design of more potent and safer therapeutic agents.
Future research will leverage a combination of computational techniques:
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate structural features of oxazole derivatives with their biological activities. nih.gov By building predictive models based on existing data, researchers can forecast the efficacy of new, unsynthesized analogs.
Molecular Docking: This technique is crucial for visualizing and predicting how these molecules bind to specific biological targets. nih.govresearchgate.net Docking studies can elucidate key interactions, such as hydrogen bonds and hydrophobic contacts, within a protein's active site, helping to explain the mechanism of action and guiding modifications to improve binding affinity. nih.govrdd.edu.iq
Density Functional Theory (DFT): DFT calculations provide deep insights into the electronic structure, molecular geometry, and reactivity of the compounds. nih.govnih.gov These studies can help rationalize experimental findings and predict spectroscopic properties.
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical for early-stage drug development. gjpb.denih.gov By modeling properties like oral bioavailability, blood-brain barrier penetration, and potential toxicities, researchers can prioritize compounds with favorable drug-like profiles, reducing late-stage failures. researchgate.netbhsai.orgresearchgate.net
These predictive models will allow for the high-throughput virtual screening of large compound libraries, ensuring that synthetic efforts are focused on molecules with the highest probability of success.
Exploration of Unique Interaction Modes with Emerging Biological Targets
While oxazole-containing compounds are known to interact with established targets like tubulin and various protein kinases, a significant avenue for future research is the exploration of novel and emerging biological targets. nih.govbenthamscience.com The structural rigidity and specific electronic properties of the this compound scaffold make it an ideal candidate for targeting unique binding sites.
Oxazole derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic effects. nih.govresearchgate.net Future investigations should aim to identify novel protein interactions that could lead to first-in-class therapeutics. Areas of exploration include:
Protein-Protein Interactions (PPIs): Many diseases are driven by aberrant PPIs, which have historically been difficult to target. The defined three-dimensional shape of oxazole derivatives may allow them to fit into the specific pockets at the interface of protein complexes, acting as inhibitors.
Epigenetic Targets: Enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) or methyltransferases, are increasingly recognized as important cancer targets. Screening campaigns against these enzymes could reveal new mechanisms of action.
Orphan Receptors: Numerous G protein-coupled receptors (GPCRs) have no known endogenous ligand. High-throughput screening of a diversified oxazole library against these "orphan" receptors could uncover novel signaling pathways and therapeutic opportunities.
Non-Enzymatic Proteins: Exploring interactions with structural proteins or scaffolding proteins could lead to new therapeutic paradigms beyond traditional enzyme inhibition. researchgate.net
Identifying these unique interaction modes will not only expand the therapeutic potential of this chemical class but also contribute to a deeper understanding of disease biology.
Integration of Multidisciplinary Techniques for Comprehensive Characterization
A complete understanding of any new chemical entity requires a thorough characterization of its structural, physicochemical, and biological properties. ijmr.net.inmdpi.com For this compound and its future derivatives, an integrated approach combining multiple analytical and spectroscopic techniques is essential.
While standard methods like Nuclear Magnetic Resonance (NMR) and mass spectrometry are fundamental for confirming chemical structures, a more comprehensive characterization will involve:
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure, including bond lengths, angles, and conformation. anchor-publishing.com This information is invaluable for validating computational models and understanding protein-ligand interactions at an atomic level. ejournal.by
Advanced Spectroscopy: Techniques such as Fourier-Transform Infrared (FT-IR) and UV-Visible spectroscopy provide information about functional groups and electronic transitions within the molecule. mdpi.comglobalresearchonline.net Core spectroscopy methods can offer even deeper insight into electronic structure. dtu.dk
Chromatographic Methods: High-performance liquid chromatography (HPLC) is essential for assessing the purity of synthesized compounds and for studying their stability and metabolic profiles.
Biophysical Techniques: Methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be used to quantitatively measure binding kinetics and thermodynamics between the compounds and their biological targets, providing crucial data beyond what is available from cellular assays alone.
By integrating these diverse techniques, researchers can build a complete profile for each new analog, connecting its chemical structure to its physical properties and biological function, thereby accelerating its path toward potential clinical application.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 4-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]pyridine with high purity?
- Methodological Answer : The compound is typically synthesized via multi-step organic reactions. Key steps include cyclocondensation of 4-chlorophenyl-substituted precursors with pyridine derivatives. Reaction conditions such as solvent choice (e.g., dichloromethane), temperature (60–80°C), and catalysts (e.g., NaOH) are critical for yield optimization. Purity is ensured through techniques like recrystallization and column chromatography, with progress monitored via thin-layer chromatography (TLC) .
Q. How can structural characterization of this compound be systematically performed?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : H and C NMR to confirm substituent positions and aromatic proton environments.
- Mass Spectrometry : High-resolution MS for molecular weight validation.
- X-ray Crystallography : For definitive confirmation of crystal packing and bond angles (e.g., as demonstrated in Acta Crystallographica studies) .
Q. What initial biological screening assays are suitable for evaluating its bioactivity?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) and receptor-binding studies. Cell-based viability assays (e.g., MTT) using cancer or microbial cell lines can assess cytotoxicity. Dose-response curves and IC calculations provide preliminary activity profiles .
Advanced Research Questions
Q. How can reaction pathways for electrophilic substitution on the oxazole-pyridine core be elucidated?
- Methodological Answer : Computational tools like density functional theory (DFT) predict electron density distribution and reactive sites. Experimental validation involves synthesizing derivatives (e.g., halogenation or nitration) and analyzing regioselectivity via H NMR and LC-MS. Compare computational vs. experimental results to refine mechanistic models .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Conduct meta-analyses of published IC values, noting variations in assay conditions (e.g., cell type, incubation time). Reproduce key studies under standardized protocols. Use structure-activity relationship (SAR) models to identify substituents (e.g., 4-chlorophenyl vs. fluorophenyl) that modulate activity .
Q. How can the compound’s photophysical properties be exploited for materials science applications?
- Methodological Answer : Characterize fluorescence emission spectra and quantum yields using UV-Vis and fluorimetry. Modify the oxazole ring with electron-donating/withdrawing groups to tune emission wavelengths. Collaborate with computational chemists to design derivatives for organic light-emitting diodes (OLEDs) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
